molecular formula C13H19NO B13988304 4-[(Cyclopentyloxy)methyl]benzenemethanamine CAS No. 864266-79-5

4-[(Cyclopentyloxy)methyl]benzenemethanamine

Katalognummer: B13988304
CAS-Nummer: 864266-79-5
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: NZHGKRKRKLADPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Cyclopentyloxy)methyl]benzenemethanamine is a chemical compound with the molecular formula C13H19NO It is known for its unique structure, which includes a cyclopentyloxy group attached to a benzenemethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopentyloxy)methyl]benzenemethanamine typically involves the reaction of 4-hydroxybenzylamine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Cyclopentyloxy)methyl]benzenemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclopentyloxybenzaldehyde or cyclopentyloxybenzoic acid.

    Reduction: Formation of cyclopentyloxybenzylamine or cyclopentyloxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-[(Cyclopentyloxy)methyl]benzenemethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(Cyclopentyloxy)methyl]benzenemethanamine involves its interaction with specific molecular targets. The cyclopentyloxy group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyclopentyloxy)-4-methylbenzenemethanamine
  • 4-Methyl-2-(pentyloxy)benzenemethanamine
  • 4-Methyl-2-[(tetrahydrofuran-2-yl)methoxy]benzenemethanamine

Uniqueness

4-[(Cyclopentyloxy)methyl]benzenemethanamine is unique due to its specific structural features, such as the cyclopentyloxy group attached to the benzenemethanamine backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

864266-79-5

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

[4-(cyclopentyloxymethyl)phenyl]methanamine

InChI

InChI=1S/C13H19NO/c14-9-11-5-7-12(8-6-11)10-15-13-3-1-2-4-13/h5-8,13H,1-4,9-10,14H2

InChI-Schlüssel

NZHGKRKRKLADPW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)OCC2=CC=C(C=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.